N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, an ethoxy group, a fluoro substituent, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its bioactivity and potential as a therapeutic agent.
Biological Activity
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS Number: 1396674-09-1) is a sulfonamide compound characterized by its unique molecular structure, which includes a cyclopropyl group, an ethoxy group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is C17H20FNO3S2, with a molecular weight of 369.5 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of multiple functional groups.
Property | Value |
---|---|
CAS Number | 1396674-09-1 |
Molecular Formula | C₁₇H₂₀FNO₃S₂ |
Molecular Weight | 369.5 g/mol |
Biological Activity Overview
Research into the biological activities of this compound has indicated several areas of potential therapeutic relevance:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been evaluated for its efficacy in inducing apoptosis in tumor cells, particularly in breast cancer models.
- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes or pathways related to cancer cell proliferation. For instance, it may interact with topoisomerases or other critical regulatory proteins involved in DNA replication and repair.
- Antimicrobial Properties : There are indications that sulfonamide derivatives can possess antibacterial properties. While specific data on this compound's antibacterial activity is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies and Experimental Data
Several studies have documented the biological effects of similar sulfonamide compounds, providing insights into the potential activity of this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated that structurally similar compounds exhibit IC₅₀ values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC₅₀ values ranging from 0.65 to 15.63 µM for related derivatives against MCF-7 cells .
- Flow Cytometry Analysis : Flow cytometry has been utilized to assess apoptosis induction in treated cells, revealing that certain derivatives lead to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .
- Antimicrobial Activity : While specific data on this compound is sparse, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often in the low µg/mL range .
Properties
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-2-22-17-8-7-15(12-16(17)18)24(20,21)19(13-5-6-13)10-9-14-4-3-11-23-14/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHANJJYFOWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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